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Compound of Interest

Compound Name: 1,3-Bis(2-chloroethylthio)propane

Cat. No.: B14112635 Get Quote

CAS Number: 63905-10-2

Molecular Formula: C₇H₁₄Cl₂S₂

Audience: Researchers, scientists, and drug development professionals.

Disclaimer
The following information is intended for research and informational purposes only. 1,3-Bis(2-
chloroethylthio)propane is a sulfur mustard analogue and a potential chemical warfare agent.

Its synthesis, handling, and use are subject to strict regulations and should only be conducted

by authorized personnel in appropriately equipped facilities.

Introduction
1,3-Bis(2-chloroethylthio)propane is an organosulfur compound and a structural analogue of

sulfur mustard (mustard gas). Due to the presence of the reactive 2-chloroethylthio groups, it is

classified as a vesicant, or blistering agent. Its primary mechanism of toxicity involves the

alkylation of biological macromolecules, most notably DNA. This property has led to some

investigation into its potential as a component in the development of certain pharmaceuticals,

particularly in the context of cancer therapy where DNA alkylating agents are employed.[1]

However, its high toxicity and classification as a chemical weapon-related substance limit its

research applications.
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This technical guide provides a summary of the available technical information on 1,3-Bis(2-
chloroethylthio)propane, with a focus on its chemical properties, mechanism of action, and

available toxicological data.

Chemical and Physical Properties
A summary of the known chemical and physical properties of 1,3-Bis(2-
chloroethylthio)propane is presented in Table 1.

Property Value Reference

CAS Number 63905-10-2 [2][3]

Molecular Formula C₇H₁₄Cl₂S₂ [2][3][4]

Molecular Weight 233.222 g/mol [2][3]

Boiling Point 339.9 °C at 760 mmHg [1]

Density 1.197 g/cm³ [1]

Flash Point 150.6 °C [1]

Vapor Pressure 0.000176 mmHg at 25°C [1]

Refractive Index 1.53 [1]

Appearance Colorless to pale yellow liquid [1]

Odor Slightly unpleasant [1]

Solubility Soluble in organic solvents [1]

Synthesis
A detailed, publicly available experimental protocol for the synthesis of 1,3-Bis(2-
chloroethylthio)propane is not readily found in the reviewed literature. However, the synthesis

of sulfur mustard analogues generally involves the reaction of a dithiol with a chloroethylating

agent. A plausible, though unverified, synthetic route is the reaction of 1,3-propanedithiol with

2-chloroethanol in the presence of a dehydrating agent or via a nucleophilic substitution

reaction with a suitable chloroethylating agent.
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Mechanism of Action: DNA Alkylation
The primary mechanism of toxicity for 1,3-Bis(2-chloroethylthio)propane, like other sulfur

mustards, is through the alkylation of DNA. This process is initiated by an intramolecular

cyclization of the 2-chloroethylthio group to form a highly reactive episulfonium ion (also

referred to as a cyclic sulfonium ion). This electrophilic intermediate then readily reacts with

nucleophilic sites on DNA bases.

The primary target for alkylation is the N7 position of guanine residues.[5] The reaction of the

episulfonium ion with the N7 of guanine forms a stable covalent adduct. As 1,3-Bis(2-
chloroethylthio)propane possesses two such reactive groups, it can lead to both mono-

alkylation and cross-linking of DNA. Interstrand cross-links, where the agent connects two

separate DNA strands, are particularly cytotoxic as they inhibit DNA replication and

transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6][7]
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Caption: Mechanism of DNA alkylation by 1,3-Bis(2-chloroethylthio)propane.

Toxicological Data
Specific quantitative toxicological data for 1,3-Bis(2-chloroethylthio)propane (CAS 63905-10-

2) is scarce in publicly available literature. However, data for a closely related compound,

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- (CAS 63905-12-4), is available and provides an

indication of its potential toxicity.
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Note: LCLo (Lowest Published Lethal Concentration) is the lowest concentration of a

substance in air, other than LD50, that has been reported to cause death in humans or

animals.

Due to its classification as a sulfur mustard analogue, 1,3-Bis(2-chloroethylthio)propane is

expected to be a potent vesicant, causing severe damage to the skin, eyes, and respiratory

tract. It is also suspected to be a carcinogen.[1]

Experimental Protocols
Detailed, validated experimental protocols specifically for 1,3-Bis(2-chloroethylthio)propane
are not readily available in the public domain. The following sections provide generalized

experimental workflows based on methods used for other sulfur mustard analogues.

General Workflow for Synthesis of Sulfur Mustard
Analogues
The synthesis of sulfur mustard analogues is a hazardous procedure that should only be

performed by trained professionals in a certified laboratory with appropriate safety measures.
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Caption: Generalized workflow for the synthesis of sulfur mustard analogues.

Experimental Workflow for In Vitro DNA Alkylation Assay
This workflow outlines the general steps to assess the DNA alkylating ability of a compound like

1,3-Bis(2-chloroethylthio)propane in a cell-free system.
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Caption: General workflow for an in vitro DNA alkylation assay.

Analytical Methods
The detection and quantification of 1,3-Bis(2-chloroethylthio)propane and its metabolites

would likely employ methods similar to those used for other sulfur mustards. Gas

chromatography-mass spectrometry (GC-MS) is a standard technique for the identification of

the parent compound.[9] For biological monitoring, the detection of hydrolysis products or

DNA/protein adducts in urine or blood can be performed using liquid chromatography-mass

spectrometry (LC-MS).[10][11]
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Conclusion
1,3-Bis(2-chloroethylthio)propane is a hazardous organosulfur compound with potent DNA

alkylating properties, characteristic of sulfur mustard vesicants. While its chemical properties

are documented to some extent, detailed experimental protocols for its synthesis and specific

quantitative toxicological data are not widely available in the public domain. The primary

mechanism of its toxicity is understood to be the formation of episulfonium ions that lead to

DNA damage, cell cycle arrest, and apoptosis. Further research on this compound is limited

due to its classification as a chemical warfare-related agent. Any handling or research involving

this compound must be conducted with extreme caution and in compliance with all relevant

safety and regulatory protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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